molecular formula C9H7BrF2O2 B132949 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone CAS No. 141134-24-9

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

Cat. No.: B132949
CAS No.: 141134-24-9
M. Wt: 265.05 g/mol
InChI Key: JMUKUVDYZQDUSP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2. It is a brominated derivative of acetophenone, featuring a difluoromethoxy group attached to the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone typically involves the bromination of 1-(4-(difluoromethoxy)phenyl)ethanone. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluoromethoxy group contribute to the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The difluoromethoxy group also imparts unique electronic properties, influencing the compound’s behavior in various chemical reactions .

Properties

IUPAC Name

2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUKUVDYZQDUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351560
Record name 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141134-24-9
Record name 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one
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